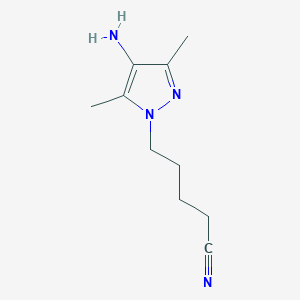
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the amino group and the nitrile group in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile typically involves the following steps:
Chemical Reactions Analysis
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under suitable conditions.
Reduction: The nitrile group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)pentanenitrile can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: Lacks the amino and nitrile groups, making it less reactive in certain chemical reactions.
4-Amino-3,5-dimethylpyrazole: Lacks the nitrile group, which limits its applications in certain synthetic routes.
5-Amino-1,3-dimethylpyrazole: Similar structure but different substitution pattern, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
5-(4-amino-3,5-dimethylpyrazol-1-yl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-8-10(12)9(2)14(13-8)7-5-3-4-6-11/h3-5,7,12H2,1-2H3 |
InChI Key |
XVMZTKHTKXJNQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCCCC#N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















